molecular formula C20H21NO5S B3012492 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1704522-45-1

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B3012492
CAS RN: 1704522-45-1
M. Wt: 387.45
InChI Key: CENLNNSIKIHZLO-UHFFFAOYSA-N
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Description

The compound is an organic molecule with an azetidine core, which is a four-membered ring containing a nitrogen atom . It also contains a methoxyphenyl group and a phenylbutane-1,4-dione group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, being a four-membered ring, would likely introduce some strain into the molecule, which could affect its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the azetidine ring could potentially undergo ring-opening reactions . The methoxyphenyl and phenylbutane-1,4-dione groups could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carbonyl groups could affect its solubility in different solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

The 2-azetidinone ring system is a fundamental structural motif found in various β-lactam antibiotics. These antibiotics, including penicillins and cephalosporins, exhibit potent antibacterial activity. Researchers have investigated the antimicrobial potential of 3-pyrrole-substituted 2-azetidinones, aiming to develop novel antibacterial agents that can combat drug-resistant pathogens .

Synthetic Methodology

Apart from their biological applications, researchers have focused on developing efficient synthetic routes for 3-pyrrole-substituted 2-azetidinones. Green and practical methods, such as microwave-assisted synthesis using molecular iodine as a catalyst, have been explored .

Bandyopadhyay, D., Cruz, J., Yadav, R. N., & Banik, B. K. (2012). An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. Molecules, 17(10), 11570–11584. DOI: 10.3390/molecules171011570

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising activity in a particular application, further studies could be conducted to optimize its properties and evaluate its efficacy .

properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-26-16-7-9-17(10-8-16)27(24,25)18-13-21(14-18)20(23)12-11-19(22)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLNNSIKIHZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-4-phenylbutane-1,4-dione

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